molecular formula C22H21N3O2 B4604804 pyridin-3-yl 4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylate

pyridin-3-yl 4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylate

Cat. No.: B4604804
M. Wt: 359.4 g/mol
InChI Key: NHXRTIJGJKWKTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridin-3-yl 4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylate is a synthetic organic compound featuring a methanophenazine core fused with a bicyclic system. The structure includes a pyridin-3-yl ester group at the 1-position, along with three methyl substituents at the 4- and 11-positions of the methanophenazine scaffold. The methanophenazine moiety consists of a phenazine ring (a dibenzo-fused pyrazine) modified by a methano bridge, creating a rigid, planar framework.

Properties

IUPAC Name

pyridin-3-yl 12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c1-20(2)21(3)10-11-22(20,19(26)27-14-7-6-12-23-13-14)18-17(21)24-15-8-4-5-9-16(15)25-18/h4-9,12-13H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXRTIJGJKWKTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(C3=NC4=CC=CC=C4N=C32)C(=O)OC5=CN=CC=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Pyridin-3-yl 4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity through various studies, highlighting its pharmacological properties and mechanisms of action.

The compound features a complex structure characterized by a pyridine ring and a methanophenazine moiety. Its chemical formula is C20H24N2O2. The presence of multiple methyl groups and the carboxylate functional group are significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that it may possess cytotoxic effects against several cancer cell lines.
  • Enzyme Inhibition : It has been evaluated for its inhibitory effects on specific kinases, which play crucial roles in cancer progression.

Anticancer Activity

In vitro studies have demonstrated that this compound shows promising anticancer properties. For instance, it was tested against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The results indicated moderate to significant cytotoxicity with varying IC50 values.

Table 1: Cytotoxicity Results Against Cancer Cell Lines

Cell LineIC50 Value (µM)Reference
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

These findings suggest that the compound could be a candidate for further development as an anticancer agent.

The mechanism of action appears to involve the inhibition of specific kinases associated with tumor growth and survival. For example, the compound's interaction with the c-Met kinase has been explored; it demonstrated competitive inhibition with an IC50 value comparable to established inhibitors.

Table 2: Kinase Inhibition Data

CompoundKinase TargetIC50 Value (µM)Reference
Pyridin-3-yl...c-Met0.090
Foretinibc-Met0.019

This competitive binding suggests that the compound may effectively disrupt signaling pathways critical for cancer cell proliferation.

Case Studies

Several case studies have documented the biological activity of similar compounds within the same structural class. For instance, derivatives of methanophenazine have shown enhanced activity when specific substituents were introduced. These studies emphasize the importance of structural modifications in optimizing biological efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

A structurally related compound, N-1,3-Benzodioxol-5-yl-3,4-dihydro-4,11,11-trimethyl-8-nitro-1,4-methanophenazine-1(2H)-carboxamide (CAS: 622804-36-8), serves as a basis for comparison . Key differences and similarities are outlined below:

Table 1: Structural and Molecular Comparison

Property Pyridin-3-yl 4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylate N-1,3-Benzodioxol-5-yl-3,4-dihydro-4,11,11-trimethyl-8-nitro-1,4-methanophenazine-1(2H)-carboxamide
Molecular Formula Likely C₂₄H₂₃N₃O₂ (estimated) C₂₅H₂₀F₃N₃O₄
Molecular Weight ~425.5 g/mol (estimated) 483.4 g/mol
Key Substituents - Pyridin-3-yl ester
- 4,11,11-Trimethyl groups
- 1,3-Benzodioxol-5-yl carboxamide
- 8-Nitro group
- Trifluoromethyl (F₃)
Functional Groups Ester (carboxylate) Carboxamide, nitro, benzodioxol

Structural Implications

In contrast, the 1,3-benzodioxol-5-yl carboxamide group in the related compound adds electron-rich aromaticity and hydrogen-bonding capacity . The 8-nitro group in the analogous compound may increase electrophilicity and reactivity, while the trifluoromethyl (F₃) group could improve metabolic stability and lipophilicity .

Molecular Weight and Complexity :

  • The target compound’s lower molecular weight (estimated ~425.5 g/mol vs. 483.4 g/mol) reflects the absence of heavy substituents like nitro or fluorine. This difference may influence solubility, bioavailability, or synthetic accessibility.

Functional Group Diversity :

  • The ester group in the target compound is more hydrolytically labile compared to the carboxamide in the related structure, which may affect stability under physiological conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
pyridin-3-yl 4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylate
Reactant of Route 2
pyridin-3-yl 4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.